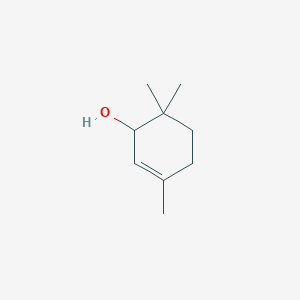
3,6,6-Trimethyl-cyclohex-2-enol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,6-Trimethyl-cyclohex-2-enol is an organic compound with the molecular formula C9H16O It is a cyclohexenol derivative, characterized by the presence of three methyl groups and a hydroxyl group attached to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,6-Trimethyl-cyclohex-2-enol can be achieved through several methods. One common approach involves the reduction of 3,6,6-Trimethyl-cyclohex-2-enone using reducing agents such as lithium aluminum hydride or sodium borohydride . The reaction typically takes place in an inert solvent like diethyl ether or tetrahydrofuran under reflux conditions.
Industrial Production Methods
Industrial production of this compound often involves catalytic hydrogenation of the corresponding cyclohexenone. This process uses a metal catalyst, such as palladium on carbon, under hydrogen gas at elevated pressures and temperatures . The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,6,6-Trimethyl-cyclohex-2-enol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromic acid or PCC (Pyridinium chlorochromate).
Reduction: The compound can be further reduced to form saturated alcohols using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Chromic acid, PCC, or potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Thionyl chloride, phosphorus tribromide, or nucleophiles like amines and thiols.
Major Products Formed
Oxidation: 3,6,6-Trimethyl-cyclohex-2-enone or 3,6,6-Trimethyl-cyclohex-2-enal.
Reduction: 3,6,6-Trimethyl-cyclohexanol.
Substitution: Various substituted cyclohexenes depending on the nucleophile used.
Scientific Research Applications
3,6,6-Trimethyl-cyclohex-2-enol has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,6,6-Trimethyl-cyclohex-2-enol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The compound’s reactivity also allows it to undergo metabolic transformations, leading to the formation of active metabolites that can exert biological effects .
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: A closely related compound with a similar structure but lacking the hydroxyl group.
Cyclohexanol: A saturated analog with a hydroxyl group but no double bond in the ring.
3,6,6-Trimethyl-cyclohex-2-enone: The oxidized form of 3,6,6-Trimethyl-cyclohex-2-enol.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and a double bond in the cyclohexene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
73741-62-5 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
3,6,6-trimethylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C9H16O/c1-7-4-5-9(2,3)8(10)6-7/h6,8,10H,4-5H2,1-3H3 |
InChI Key |
NIIOBBZRLOQONL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(C(CC1)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


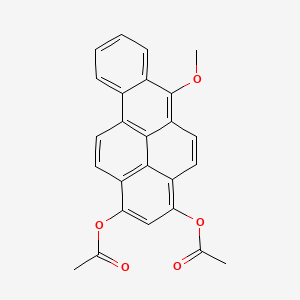

![4,4'-[(1,8-Dioxooctane-1,8-diyl)bis(oxy)]dibenzoic acid](/img/structure/B14452640.png)
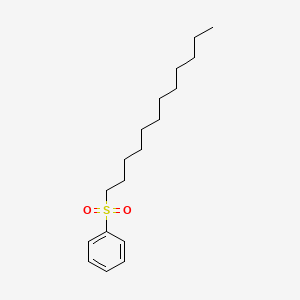

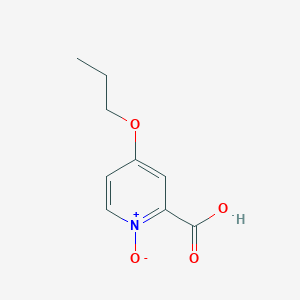




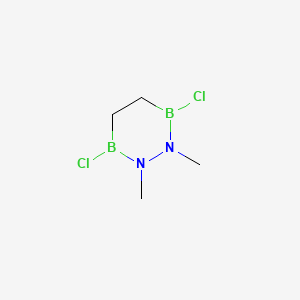

![4-Methoxy-4-[(propan-2-yl)oxy]cyclohexa-2,5-dien-1-one](/img/structure/B14452693.png)

